

# Application Note and Protocol: Synthesis of a Potent OfChi-h Inhibitor

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## Compound of Interest

Compound Name: *OfChi-h-IN-1*

Cat. No.: B2948364

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## Abstract

This document provides a detailed protocol for the synthesis of a potent triazolo-quinazolinone-based inhibitor of *Ostrinia furnacalis* Chitinase-h (OfChi-h), a promising target for the development of novel insecticides. The described synthetic route is based on methodologies reported in peer-reviewed scientific literature. This application note includes a step-by-step synthesis, characterization data for representative compounds, and diagrams illustrating the relevant biological pathway and experimental workflow.

## Introduction

Chitinase-h (Chi-h) is an enzyme critical to the molting process in lepidopteran insects, such as the destructive agricultural pest *Ostrinia furnacalis* (the Asian corn borer).<sup>[1]</sup> Due to its exclusive presence in this order of insects and its absence in beneficial insects and mammals, OfChi-h is an attractive target for the development of safe and effective insecticides.<sup>[1]</sup> Inhibition of OfChi-h disrupts the insect life cycle, leading to mortality.<sup>[1][2]</sup> Triazolo-quinazolinone derivatives have been identified as a novel class of potent OfChi-h inhibitors.<sup>[2]</sup> This document outlines a representative synthesis of a potent inhibitor from this class.

## Synthesis of a Triazolo-quinazolinone OfChi-h Inhibitor

The following protocol describes a two-step synthesis of a potent OfChi-h inhibitor, exemplified by the synthesis of a compound analogous to "6a" described in the literature, which has shown high inhibitory activity.<sup>[1]</sup> The synthesis involves the preparation of a 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one intermediate, followed by cyclization to form the final triazolo-quinazolinone product.

## Experimental Protocols

### Step 1: Synthesis of 3-Amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (Compound 5a)

This procedure is adapted from established methods for the synthesis of 3-amino-2-substituted-quinazolin-4(3H)-ones.

- To a solution of 2-(pyridin-2-yl)acetohydrazide (10 mmol) in ethanol (50 mL), add 2-aminobenzonitrile (10 mmol).
- The reaction mixture is refluxed for 24 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product, 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one.

### Step 2: Synthesis of 2-(Pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one (Compound 6a)

This procedure is based on the general synthetic procedure for related tetracyclic compounds.<sup>[1]</sup>

- In a round-bottom flask, suspend 3-amino-2-(pyridin-2-ylmethyl)quinazolin-4(3H)-one (0.5 mmol) in 1,1-dimethoxy-N,N-dimethylmethanamine (DMFDMA, 2.0 mL).
- The mixture is stirred at 80 °C for 3 hours.
- After cooling, the precipitate is collected by filtration.

- The solid is washed with cold ethanol and dried under vacuum to yield the final product, 2-(pyridin-2-ylmethyl)-[1][3][4]triazolo[1,5-c]quinazolin-5(6H)-one.

## Data Presentation

The following table summarizes the characterization data for a series of synthesized triazolo-quinazolinone derivatives as reported in the literature.[1]

Compound	Yield (%)	Melting Point (°C)	<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (100 MHz, DMSO)	HRMS-ESI (m/z) [M+H] <sup>+</sup>
6a	-	-	-	-	-
6c	53.4	306.1-307.0	$\delta$ 9.25 (s, 1H), 8.87 (d, J = 1.6 Hz, 2H), 8.71 (m, 1H), 8.62 – 8.56 (m, 2H), 7.82 (m, 1H), 7.11 (t, J = 7.0 Hz, 1H), 5.44 (s, 2H), 2.53 (s, 3H)	$\delta$ = 161.62, 160.10, 159.17, 158.87, 154.60, 151.13, 150.90, 144.12, 144.01, 143.84, 139.36, 136.86, 133.75, 125.34, 114.14, 113.72, 110.52, 48.35, 18.05	Calcd: 372.1209, Found: 372.1210
6d	72.4	303.8-304.5	$\delta$ 9.78 (s, 1H), 8.82 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 7.62 (d, J = 6.7 Hz, 1H), 7.47 – 7.30 (m, 5H), 6.96 (t, J = 7.0 Hz, 1H), 5.22 (s, 2H), 2.70 (s, 3H)	$\delta$ 160.69, 159.44, 152.56, 141.97, 139.56, 136.15, 135.64, 134.93, 129.90, 129.26, 129.12, 128.76, 128.38, 125.30,	Calcd: 370.1304, Found: 370.1305

115.18,  
113.57,  
110.91,  
49.85, 29.34

$\delta$  162.12,  
160.73,  
159.59,  
159.44,  
152.47,  
151.83,  
149.56,  
149.49,  
141.91,  
136.12,  
135.64,  
127.34,  
125.28,  
121.14,  
115.17,  
113.55,  
111.63,  
111.44,  
110.88,  
56.02, 55.98,  
49.76, 18.85

6f

59.1

303.9-305.1

$\delta$  9.78 (s,  
1H), 8.81 (d,  
J = 7.1 Hz,  
1H), 8.44 (s,  
1H), 7.01 –  
6.91 (m, 3H),  
6.86 (d, J =  
8.1 Hz, 1H),  
5.14 (s, 2H),  
3.88 (s, 3H),  
3.88 (s, 3H),  
2.69 (s, 3H)

Calcd:

430.1515,

Found:

430.1514

6l	34.2	200.6-201.3	$\delta$ 9.78 (s, 1H), 8.83 (d, J = 7.3 Hz, 2H), 8.67 (s, 1H), 7.64 (d, J = 6.8 Hz, 2H), 6.97 (t, J = 6.8 Hz, 2H), 4.84 (d, J = 2.4 Hz, 3H), 2.71 (s, 3H), 2.57 (s, 1H)	$\delta$ 161.94, 159.93, 159.63, 159.35, 151.86, 151.25, 141.89, 136.25, 135.61, 129.87, 125.26, 114.64, 113.62, 76.09, 75.55, 35.38, 18.80	Calcd:
					318.0991,
					Found:
					318.0995

## Visualizations

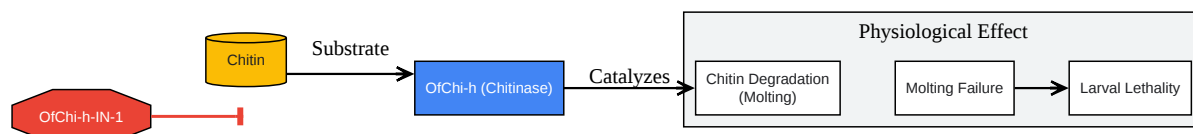
### Signaling Pathway



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Caption: Insect Chitin Biosynthesis and Degradation Pathway.

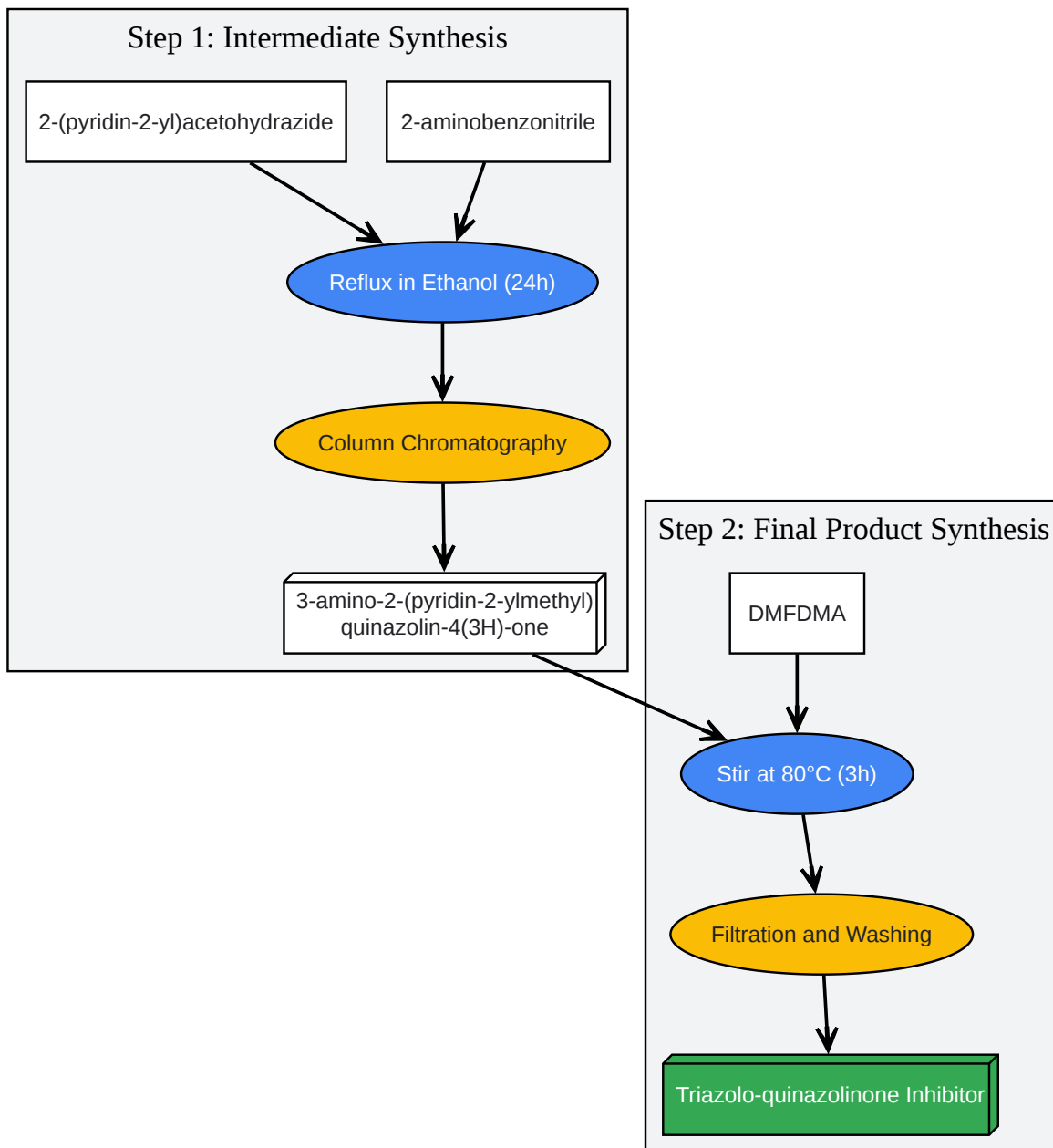
## Mechanism of Action



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Caption: Mechanism of Action of OfChi-h Inhibitors.

## Experimental Workflow



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Caption: Synthetic Workflow for OfChi-h Inhibitor.



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